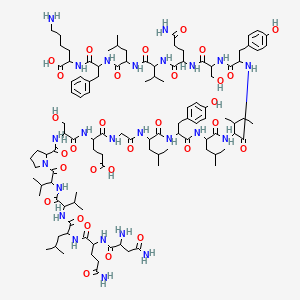
143748-18-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Abstracts Service number 143748-18-9 is known as Pituitary Adenylate Cyclase-Activating Polypeptide (6-38), commonly referred to as PACAP (6-38). This compound is a potent and competitive antagonist of the pituitary adenylate cyclase-activating polypeptide receptor 1 (PAC1). It has a molecular formula of C182H300N56O45S and a molecular weight of 4024.8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
PACAP (6-38) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of PACAP (6-38) follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
PACAP (6-38) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, triisopropylsilane (TIS)
Major Products
The major product of the synthesis is the PACAP (6-38) peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection .
Scientific Research Applications
PACAP (6-38) has a wide range of scientific research applications:
Neuroscience: It is used to study the role of PAC1 receptors in the central nervous system, including their involvement in neuroprotection, neurodevelopment, and neurodegenerative diseases
Cancer Research: PACAP (6-38) has been shown to inhibit the growth of certain cancer cells, making it a valuable tool in cancer research
Endocrinology: It is used to investigate the regulation of hormone secretion and the role of PAC1 receptors in endocrine functions
Pharmacology: PACAP (6-38) serves as a reference compound for developing new PAC1 receptor antagonists
Mechanism of Action
PACAP (6-38) exerts its effects by binding to PAC1 receptors, thereby blocking the action of endogenous PACAP. This inhibition prevents the activation of adenylate cyclase and subsequent cyclic adenosine monophosphate (cAMP) production. The blockade of PAC1 receptors affects various signaling pathways involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
PACAP (1-27): An agonist of PAC1 receptors, promoting adenylate cyclase activation.
PACAP (1-38): Another agonist of PAC1 receptors with a longer peptide sequence than PACAP (6-38).
Vasoactive Intestinal Peptide (VIP): Shares structural similarities with PACAP and acts on similar receptors
Uniqueness
PACAP (6-38) is unique due to its specific antagonistic action on PAC1 receptors, making it a valuable tool for studying the physiological and pathological roles of these receptors. Unlike its agonist counterparts, PACAP (6-38) inhibits receptor activation, providing insights into the negative regulation of PAC1 receptor-mediated pathways .
Properties
CAS No. |
143748-18-9 |
|---|---|
Molecular Formula |
C₁₈₂H₃₀₀N₅₆O₄₅S |
Molecular Weight |
4024.74 |
sequence |
One Letter Code: FTDSYSRYRKQMAVKKYLAAVLGKRYKQRVKNK-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








